N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea
Description
N-[4-(2-Oxo-1-pyrrolidinyl)phenyl]urea is a urea derivative featuring a phenyl group substituted at the para position with a 2-oxopyrrolidinyl moiety.
Properties
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-11(16)13-8-3-5-9(6-4-8)14-7-1-2-10(14)15/h3-6H,1-2,7H2,(H3,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAKJWNFBZCFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
Key structural analogs and their pharmacological profiles are summarized below:
Key Findings
Anticonvulsant Thiadiazole-Urea Derivatives
- Core Structure : The 1,3,4-thiadiazole ring replaces the pyrrolidinyl group in the target compound.
- Substituent Impact : Benzyl thiol and halogen (Br, F) substitutions enhance anticonvulsant potency, as seen in ED₅₀ values surpassing standard therapies .
- Urea Role : The urea linker is critical for hydrogen bonding, but the thiadiazole core likely contributes to lipophilicity and blood-brain barrier penetration.
Elinogrel: Anticoagulant Complexity
- Structural Complexity: Elinogrel integrates a sulfonyl-linked chlorothiophene and a quinazolinyl-dione moiety alongside urea. This multi-domain structure targets platelet aggregation (P2Y₁₂ receptor inhibition), highlighting how extended pharmacophores are necessary for anticoagulant activity .
- Contrast with Target Compound : The absence of a quinazolinyl or sulfonyl group in this compound suggests divergent mechanisms and therapeutic applications.
Discontinued Sulfonyl Glycine Analog
- Functional Group Swap : Replacement of urea with sulfonyl glycine in N-[[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl]glycine likely disrupted binding interactions, leading to discontinuation .
- Urea Importance : Retaining the urea group in the target compound may preserve hydrogen-bonding capacity critical for target engagement.
Mechanistic and Pharmacokinetic Insights
- Pyrrolidinyl vs.
- Substituent Effects : Halogenation (e.g., fluorine in thiadiazole derivatives) enhances potency but may increase toxicity risks. The target compound’s lack of halogenation could favor safety profiles.
- Therapeutic Potential: While thiadiazole-urea analogs excel in anticonvulsant models, the target compound’s pyrrolidinyl-urea scaffold may suit CNS targets requiring rigid, hydrogen-bonding motifs (e.g., kinase or protease inhibition).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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